N-Butan-2-yl-N'-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea
Description
N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butan-2-yl group and a 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl group attached to a urea moiety
Properties
CAS No. |
61895-15-6 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-butan-2-yl-3-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)urea |
InChI |
InChI=1S/C15H20N2O2/c1-3-10(2)16-15(19)17-13-8-9-14(18)12-7-5-4-6-11(12)13/h4-7,10,13H,3,8-9H2,1-2H3,(H2,16,17,19) |
InChI Key |
FPGIIUZGOWSCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1CCC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of butan-2-amine with 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)urea
- N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-3-yl)urea
- N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-4-yl)urea
Uniqueness
N-Butan-2-yl-N’-(4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
